N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide
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Overview
Description
“N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide” is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and phenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzoyl chloride and appropriate amines.
Formation of the Propanamide Linker: The final step involves the coupling of the phthalazinone core with the chlorophenyl group through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group with different functional groups.
Uniqueness
“N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide” is unique due to its specific combination of the phthalazinone core, chlorophenyl group, and propanamide linker. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H18ClN3O2 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-10-12-18(13-11-17)25-21(28)14-15-27-23(29)20-9-5-4-8-19(20)22(26-27)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) |
InChI Key |
AIOKXIAYCQWGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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